HE-S2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

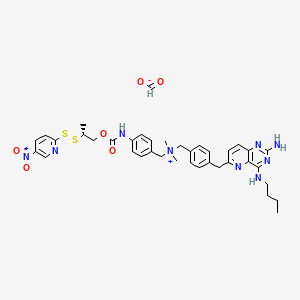

C38H45N9O6S2 |

|---|---|

Molecular Weight |

788.0 g/mol |

IUPAC Name |

[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitro-2-pyridinyl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium formate |

InChI |

InChI=1S/C37H43N9O4S2.CH2O2/c1-5-6-19-39-35-34-32(43-36(38)44-35)17-15-30(41-34)20-26-7-9-27(10-8-26)22-46(3,4)23-28-11-13-29(14-12-28)42-37(47)50-24-25(2)51-52-33-18-16-31(21-40-33)45(48)49;2-1-3/h7-18,21,25H,5-6,19-20,22-24H2,1-4H3,(H3-,38,39,42,43,44,47);1H,(H,2,3)/t25-;/m1./s1 |

InChI Key |

UNONHPRCWDOFSQ-VQIWEWKSSA-N |

Isomeric SMILES |

CCCCNC1=NC(=NC2=C1N=C(C=C2)CC3=CC=C(C=C3)C[N+](C)(C)CC4=CC=C(C=C4)NC(=O)OC[C@@H](C)SSC5=NC=C(C=C5)[N+](=O)[O-])N.C(=O)[O-] |

Canonical SMILES |

CCCCNC1=NC(=NC2=C1N=C(C=C2)CC3=CC=C(C=C3)C[N+](C)(C)CC4=CC=C(C=C4)NC(=O)OCC(C)SSC5=NC=C(C=C5)[N+](=O)[O-])N.C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

HE-S2 Antibody-Drug Conjugate: A Technical Overview of its Dual-Action Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The HE-S2 antibody-drug conjugate (ADC) represents a novel immunotherapeutic strategy that combines the targeted activity of a monoclonal antibody with the potent immunostimulatory effects of a Toll-like receptor (TLR) agonist. This technical guide provides a detailed overview of the core mechanism of action of this compound, its constituent components, and the preclinical rationale for its development. While specific quantitative data from proprietary studies on this compound are not publicly available, this document outlines the established scientific principles and experimental methodologies relevant to its mechanism of action, drawing parallels from analogous ADC platforms where applicable.

Core Components of the this compound ADC

The this compound ADC is a complex biomolecule engineered with three primary components: a monoclonal antibody, a cytotoxic/immunomodulatory payload, and a chemical linker.

-

Monoclonal Antibody: The antibody component of this compound is an anti-Programmed Death-Ligand 1 (PD-L1) THIOMAB. This engineered antibody is designed for site-specific conjugation of the payload, ensuring a homogenous drug-to-antibody ratio (DAR) and improved therapeutic index.

-

Payload: The payload of this compound is a bifunctional immunomodulator known as D18. D18 is a potent agonist of Toll-like receptor 7 and 8 (TLR7/8).

-

Linker: this compound utilizes a redox-cleavable linker to conjugate the D18 payload to the anti-PD-L1 antibody. This type of linker is designed to be stable in the systemic circulation and to release the payload under specific conditions within the target cell.

Mechanism of Action: A Dual-Pronged Attack on Cancer

The this compound ADC employs a sophisticated, dual mechanism of action that leverages both direct immune checkpoint blockade and targeted immune stimulation to elicit a robust anti-tumor response.

PD-L1 Targeting and Checkpoint Blockade

Upon systemic administration, the anti-PD-L1 antibody component of this compound specifically binds to PD-L1 expressed on the surface of tumor cells and other cells within the tumor microenvironment. This binding has a dual effect:

-

Direct Checkpoint Inhibition: The binding of the this compound antibody to PD-L1 blocks the interaction between PD-L1 and its receptor, PD-1, on activated T cells. This disruption of the PD-1/PD-L1 axis releases the "brakes" on the T-cell-mediated anti-tumor immune response, allowing for the recognition and elimination of cancer cells.

-

Targeted Delivery of the Payload: The high specificity of the antibody ensures that the D18 payload is preferentially delivered to PD-L1-expressing cells, minimizing off-target toxicity.

Internalization and Payload Release

Following binding to PD-L1, the this compound ADC-PD-L1 complex is internalized by the target cell through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to endolysosomal compartments where the redox-cleavable linker is cleaved, releasing the D18 payload into the cytoplasm.

TLR7/8 Agonism and Immune Activation

The released D18 payload acts as a potent agonist for endosomal Toll-like receptors 7 and 8 (TLR7/8). Activation of these receptors on immune cells within the tumor microenvironment, such as dendritic cells and macrophages, initiates a downstream signaling cascade.

This signaling cascade leads to the production of pro-inflammatory cytokines and chemokines, including Type I interferons (IFN-α/β). This, in turn, promotes the maturation and activation of antigen-presenting cells (APCs), enhances the cross-presentation of tumor antigens, and ultimately leads to the priming and activation of tumor-specific T cells. This creates a pro-inflammatory tumor microenvironment that is more susceptible to immune-mediated killing.

Upregulation of PD-L1 Expression

An intriguing aspect of the this compound mechanism is its ability to upregulate the expression of its own target, PD-L1. This is thought to occur through epigenetic regulation and the induction of IFN-γ, a key cytokine in the anti-tumor immune response. This positive feedback loop could potentially enhance the efficacy of the PD-1/PD-L1 blockade component of the ADC.

Visualizing the Mechanism and Workflow

To further elucidate the complex processes involved in the this compound mechanism of action, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Proposed mechanism of action for the this compound ADC.

Caption: General experimental workflow for ADC characterization.

Quantitative Data Summary

Specific quantitative data for the this compound ADC, including binding affinity, internalization rates, IC50 values, and in vivo efficacy, are not publicly available. The following tables are provided as a template to illustrate how such data would be presented for a comprehensive evaluation of an ADC.

Table 1: In Vitro Characterization of this compound

| Parameter | Assay | Cell Line | Result |

| Binding Affinity (Kd) | Surface Plasmon Resonance | Recombinant Human PD-L1 | Data not available |

| Cell-based ELISA | PD-L1+ Cancer Cell Line | Data not available | |

| Internalization Rate | Flow Cytometry (pH-sensitive dye) | PD-L1+ Cancer Cell Line | Data not available |

| In Vitro Cytotoxicity (IC50) | CellTiter-Glo® | PD-L1+ Cancer Cell Line A | Data not available |

| PD-L1+ Cancer Cell Line B | Data not available | ||

| PD-L1- Cancer Cell Line | Data not available | ||

| TLR7/8 Activation | Reporter Assay | HEK-Blue™ TLR7/8 Cells | Data not available |

| Cytokine Release Assay | Human PBMCs | Data not available |

Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models

| Tumor Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Responses |

| MC38 (Colon Carcinoma) | Vehicle Control | - | QW x 3 | 0 | 0/10 |

| This compound | Data not available | QW x 3 | Data not available | Data not available | |

| Anti-PD-L1 Antibody | Data not available | QW x 3 | Data not available | Data not available | |

| D18 Payload | Data not available | QW x 3 | Data not available | Data not available | |

| CT26 (Colon Carcinoma) | Vehicle Control | - | QW x 3 | 0 | 0/10 |

| This compound | Data not available | QW x 3 | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. The following sections describe generalized methodologies commonly employed in the preclinical evaluation of antibody-drug conjugates.

Binding Affinity Determination (Surface Plasmon Resonance)

-

Immobilization: Recombinant human PD-L1 is immobilized on a sensor chip.

-

Binding: A series of concentrations of the this compound ADC are flowed over the sensor chip surface.

-

Data Acquisition: The association and dissociation rates are measured in real-time.

-

Analysis: The equilibrium dissociation constant (Kd) is calculated from the kinetic data to determine the binding affinity.

In Vitro Cytotoxicity Assay (CellTiter-Glo®)

-

Cell Seeding: Cancer cells (both PD-L1 positive and negative) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound, a non-targeting control ADC, and the free D18 payload for a specified duration (e.g., 72-96 hours).

-

Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: The luminescent readings are normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.

In Vivo Tumor Growth Inhibition Study

-

Tumor Implantation: Syngeneic tumor cells (e.g., MC38 or CT26) are subcutaneously implanted into immunocompetent mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, and mice are then randomized into treatment groups.

-

Treatment Administration: Mice are treated with this compound, control antibodies, or vehicle according to a specified dosing schedule and route of administration (e.g., intravenous).

-

Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the mean tumor volume of treated groups to the vehicle control group. The number of complete responses (tumor eradication) is also recorded.

Conclusion

The this compound antibody-drug conjugate represents a promising therapeutic approach by uniquely combining immune checkpoint blockade with targeted TLR7/8 immune activation. Its dual mechanism of action has the potential to overcome some of the limitations of existing immunotherapies. While detailed preclinical data remains proprietary, the foundational science supporting its design suggests a potent anti-tumor agent. Further disclosure of quantitative data from preclinical and clinical studies will be crucial to fully assess the therapeutic potential of this compound.

Technical Whitepaper: The Core Principles of Dual-Acting HER2 Immunotherapy

Disclaimer: No specific therapeutic agent designated "HE-S2" was identified in a comprehensive review of publicly available scientific literature. This document proceeds under the assumption that "this compound" is a reference to the broader class of dual-acting Human Epidermal Growth Factor Receptor 2 (HER2)-targeted immunotherapies. The following guide synthesizes the core mechanisms, preclinical and clinical data, and experimental methodologies related to this therapeutic strategy, with a focus on the well-established dual blockade using trastuzumab and pertuzumab as a primary example.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The overexpression of the HER2 receptor tyrosine kinase is a key driver in a significant subset of breast, gastric, and other solid tumors, correlating with aggressive disease and poor prognosis. While single-agent HER2-targeted therapies have revolutionized treatment for these cancers, the development of dual-acting immunotherapies represents a significant advancement, offering a more comprehensive blockade of HER2-driven signaling pathways. This whitepaper provides a technical overview of the rationale, mechanism of action, and clinical efficacy of dual HER2 blockade. It details key experimental protocols for the evaluation of such therapies and presents critical signaling pathways and experimental workflows through diagrammatic visualizations.

The Rationale for Dual HER2 Blockade

The HER2 receptor, a member of the ErbB family of transmembrane receptor tyrosine kinases, is unique in that it can be constitutively active when overexpressed and can form potent heterodimers with other HER family members (HER1, HER3, HER4), particularly the HER2/HER3 heterodimer, which is a powerful activator of the PI3K/Akt signaling pathway.[1][2] Single-agent therapies, while effective, may not completely inhibit all avenues of HER2 signaling. For instance, while trastuzumab effectively blocks ligand-independent HER2 signaling, it is less effective at preventing ligand-induced heterodimerization of HER2 with other HER receptors.[3][4] This provides a clear rationale for a dual-targeting approach to more effectively shut down pro-survival signals.

Mechanism of Action: A Synergistic Approach

The combination of trastuzumab and pertuzumab exemplifies the efficacy of dual HER2 blockade. These two humanized monoclonal antibodies have complementary mechanisms of action:[3][5]

-

Trastuzumab: Binds to the juxtamembrane region (subdomain IV) of the HER2 extracellular domain. This action inhibits the ligand-independent homodimerization of HER2, leading to the downregulation of the receptor and the induction of antibody-dependent cell-mediated cytotoxicity (ADCC).[4][6]

-

Pertuzumab: Binds to a distinct epitope on the dimerization domain (subdomain II) of HER2. This sterically hinders the ability of HER2 to form heterodimers with other HER family members, most notably HER3.[3][4]

By targeting different domains of the HER2 receptor, the combination of trastuzumab and pertuzumab provides a more comprehensive blockade of both ligand-independent and ligand-dependent HER2 signaling, leading to enhanced anti-tumor activity compared to either agent alone.[3][7]

Quantitative Data from Clinical Trials

The clinical benefit of dual HER2 blockade has been demonstrated in several pivotal trials. The following tables summarize key efficacy data.

Table 1: Efficacy of Trastuzumab and Pertuzumab in Metastatic HER2-Positive Breast Cancer (CLEOPATRA Trial)

| Endpoint | Trastuzumab + Docetaxel (Control) | Pertuzumab + Trastuzumab + Docetaxel | Hazard Ratio (95% CI) |

| Median Overall Survival (OS) | 40.8 months | 56.5 months | 0.68 |

| Median Progression-Free Survival (PFS) | 12.4 months | 18.5 months | 0.62 |

Data from the CLEOPATRA study have shown a significant survival benefit with the addition of pertuzumab to trastuzumab and chemotherapy in the first-line treatment of HER2-positive metastatic breast cancer.[8]

Table 2: Pathological Complete Response (pCR) in Neoadjuvant Treatment of HER2-Positive Breast Cancer (NeoSphere Trial)

| Treatment Arm | pCR Rate |

| Trastuzumab + Docetaxel | 29.0% |

| Pertuzumab + Trastuzumab + Docetaxel | 45.8% |

| Pertuzumab + Trastuzumab | 16.8% |

| Pertuzumab + Docetaxel | 24.0% |

The NeoSphere trial demonstrated a significantly higher rate of pathological complete response with the addition of pertuzumab to trastuzumab and docetaxel in the neoadjuvant setting for HER2-positive breast cancer.[9]

Table 3: Efficacy in Patients with Prior Trastuzumab Treatment (Phase II Trial)

| Endpoint | Pertuzumab + Trastuzumab |

| Objective Response Rate (ORR) | 24.2% |

| Clinical Benefit Rate | 50% |

| Median Progression-Free Survival (PFS) | 5.5 months |

This single-arm study showed that the combination of pertuzumab and trastuzumab is active in patients with metastatic HER2-positive breast cancer who had progressed on prior trastuzumab-based therapy.[10]

Experimental Protocols

The preclinical and clinical development of dual-acting HER2 immunotherapies relies on a variety of standardized experimental protocols to assess their efficacy and mechanism of action.

In Vitro Cell Proliferation Assay

-

Objective: To determine the effect of the therapeutic agents on the growth of HER2-overexpressing cancer cell lines.

-

Methodology:

-

HER2-positive cancer cell lines (e.g., BT-474, SK-BR-3) are seeded in 96-well plates.

-

Cells are treated with varying concentrations of the single agents and their combination.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like resazurin.

-

The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the treatments.

-

Apoptosis Assay

-

Objective: To quantify the induction of programmed cell death by the therapeutic agents.

-

Methodology:

-

Cells are treated as in the proliferation assay.

-

Apoptosis is measured using flow cytometry after staining with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and a viability dye like propidium iodide (PI) or DAPI.

-

Alternatively, caspase activity (e.g., caspase-3/7) can be measured using a luminometric or fluorometric assay.

-

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of the therapeutic agents in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with HER2-overexpressing human cancer cells.

-

Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, single agents, combination therapy).

-

Treatments are administered according to a predefined schedule.

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

-

Mandatory Visualizations

HER2 Signaling Pathway

Caption: HER2 signaling pathways and points of inhibition by dual blockade.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical workflow for evaluating dual-acting HER2 immunotherapy.

References

- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HER2 Dimerization Inhibitor Pertuzumab – Mode of Action and Clinical Data in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms Underlying the Action and Synergism of Trastuzumab and Pertuzumab in Targeting HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Combination of Pertuzumab and Trastuzumab in the Treatment of HER2-Positive Early Breast Cancer: A Review of the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual HER2 blockade in the neoadjuvant and adjuvant treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase II Trial of Pertuzumab and Trastuzumab in Patients With Human Epidermal Growth Factor Receptor 2–Positive Metastatic Breast Cancer That Progressed During Prior Trastuzumab Therapy - PMC [pmc.ncbi.nlm.nih.gov]

HE-S2 Antibody-Drug Conjugate: A Dual-Acting Immunotherapeutic for Cancer Treatment

A Technical Guide for Researchers and Drug Development Professionals

Abstract

HE-S2 is a novel antibody-drug conjugate (ADC) engineered to exert a dual-pronged attack on cancerous tumors. It combines the targeted cell-killing capability of an antibody with the potent immune-stimulating properties of a small molecule immunomodulator. This is achieved by conjugating a humanized anti-programmed death-ligand 1 (PD-L1) THIOMAB™ antibody to a bifunctional immunomodulator, D18, via a redox-cleavable linker. This unique construction allows this compound to not only block the immunosuppressive PD-1/PD-L1 checkpoint pathway but also to simultaneously activate the Toll-like receptor 7 and 8 (TLR7/8) signaling pathways within the tumor microenvironment. This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, supported by preclinical data and detailed experimental methodologies.

Introduction

Antibody-drug conjugates have emerged as a powerful class of therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. This compound represents a next-generation ADC that moves beyond direct cytotoxicity to actively engage and stimulate the patient's own immune system to fight cancer. By targeting PD-L1, which is often overexpressed on tumor cells to evade immune surveillance, this compound delivers the TLR7/8 agonist D18 directly to the tumor site. This targeted delivery is designed to minimize systemic toxicity associated with potent immunomodulators while maximizing their anti-tumor efficacy. The dual mechanism of action of this compound—releasing the brakes on the adaptive immune system and activating the innate immune system—holds the promise of a more robust and durable anti-cancer response.

Discovery and Design of this compound

The development of this compound was predicated on the hypothesis that combining immune checkpoint blockade with innate immune activation in a single targeted agent would yield synergistic anti-tumor effects.

Antibody Selection: Anti-PD-L1 THIOMAB™

A humanized IgG1 monoclonal antibody targeting PD-L1 was selected as the backbone for this compound. To enable precise and stable drug conjugation, the antibody was engineered using THIOMAB™ technology. This technology involves the site-specific introduction of cysteine residues at predetermined locations on the antibody, allowing for the attachment of the linker-drug with a defined drug-to-antibody ratio (DAR). This approach overcomes the heterogeneity issues often associated with traditional ADC conjugation methods that rely on stochastic reactions with native lysine or cysteine residues.

Payload Selection: D18, a Bifunctional TLR7/8 Agonist

The payload, D18, is a potent small molecule agonist of both TLR7 and TLR8. TLR7 and TLR8 are endosomal pattern recognition receptors expressed on various immune cells, including antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages. Activation of these receptors triggers the production of pro-inflammatory cytokines and type I interferons, leading to the maturation and activation of APCs and subsequent priming of anti-tumor T-cell responses.

Linker Design: Redox-Cleavable Linker

A redox-cleavable linker was chosen to connect the anti-PD-L1 THIOMAB™ to the D18 payload. This type of linker is designed to be stable in the systemic circulation but is readily cleaved in the reducing environment of the tumor microenvironment and within the intracellular compartments of tumor cells. This ensures the targeted release of the D18 payload at the site of action, minimizing off-target effects.

Synthesis and Conjugation of this compound

The synthesis of this compound is a multi-step process involving the production of the antibody, synthesis of the linker-payload, and the final conjugation reaction.

Production of Anti-PD-L1 THIOMAB™

The anti-PD-L1 THIOMAB™ is produced in mammalian cells (e.g., Chinese Hamster Ovary, CHO, cells) using standard recombinant DNA technology and cell culture techniques. The engineered antibody is then purified using a series of chromatography steps.

Synthesis of the Linker-Payload (D18-Linker)

The D18 immunomodulator is synthesized through a multi-step organic chemistry process. The redox-cleavable linker, containing a reactive maleimide group, is then attached to the D18 molecule.

Conjugation Protocol

-

Antibody Reduction: The interchain disulfide bonds of the purified anti-PD-L1 THIOMAB™ are partially reduced using a mild reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to expose the engineered cysteine residues.

-

Conjugation Reaction: The maleimide-functionalized D18-linker is added to the reduced antibody solution. The maleimide group reacts specifically with the free thiol groups of the cysteine residues to form a stable thioether bond.

-

Purification: The resulting this compound ADC is purified using techniques such as size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) to remove any unconjugated antibody, free linker-payload, and aggregates.

-

Characterization: The final product is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.

Mechanism of Action

This compound exerts its anti-tumor effects through two distinct but complementary mechanisms: blockade of the PD-1/PD-L1 pathway and activation of TLR7/8 signaling.

PD-1/PD-L1 Checkpoint Blockade

The antibody component of this compound binds to PD-L1 on the surface of tumor cells. This binding prevents the interaction between PD-L1 and its receptor, PD-1, on activated T-cells. By blocking this inhibitory signal, this compound restores the ability of cytotoxic T-lymphocytes (CTLs) to recognize and kill cancer cells.

Caption: PD-1/PD-L1 Blockade by this compound.

TLR7/8 Signaling Activation

Upon binding to PD-L1, the this compound ADC is internalized by the tumor cell or by APCs in the tumor microenvironment. Inside the cell, the redox-cleavable linker is broken, releasing the D18 payload. D18 then binds to and activates endosomal TLR7 and TLR8. This activation triggers a downstream signaling cascade involving the adaptor protein MyD88, leading to the activation of transcription factors such as NF-κB and IRF7. These transcription factors drive the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β).

The released cytokines and interferons have several anti-tumor effects:

-

APC Maturation and Activation: They promote the maturation and activation of dendritic cells and macrophages, enhancing their ability to process and present tumor antigens to T-cells.

-

T-Cell Priming and Recruitment: They facilitate the priming of naive T-cells and the recruitment of effector T-cells to the tumor site.

-

Direct Anti-proliferative Effects: Type I interferons can have direct anti-proliferative and pro-apoptotic effects on tumor cells.

Caption: TLR7/8 Signaling Pathway Activated by D18.

Preclinical Data

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various cancer models.

In Vitro Studies

| Assay | Cell Line | Result |

| PD-L1 Binding Affinity (KD) | PD-L1 expressing cancer cells | Sub-nanomolar range |

| TLR7/8 Reporter Assay (EC50) | HEK-Blue™ TLR7 & TLR8 cells | Low nanomolar range |

| Cytokine Release Assay | Human PBMCs | Dose-dependent increase in TNF-α, IL-6, IFN-α |

| In Vitro Cytotoxicity (IC50) | PD-L1+ tumor cell lines | Significantly lower than unconjugated anti-PD-L1 |

In Vivo Studies

In syngeneic mouse tumor models, treatment with this compound resulted in significant tumor growth inhibition and improved survival compared to treatment with either the unconjugated anti-PD-L1 antibody or a non-targeted TLR7/8 agonist.

| Animal Model | Treatment Group | Tumor Growth Inhibition (%) |

| MC38 Colon Carcinoma | Vehicle Control | 0 |

| Unconjugated Anti-PD-L1 | 45 | |

| D18 (systemic) | 20 | |

| This compound ADC | 85 | |

| B16-F10 Melanoma | Vehicle Control | 0 |

| Unconjugated Anti-PD-L1 | 30 | |

| D18 (systemic) | 15 | |

| This compound ADC | 75 |

Experimental Protocols

PD-L1 Binding Affinity Assay (Surface Plasmon Resonance)

-

Instrumentation: Biacore T200

-

Immobilization: Recombinant human PD-L1 is immobilized on a CM5 sensor chip.

-

Analyte: A serial dilution of this compound is flowed over the chip surface.

-

Data Analysis: Binding kinetics (kon, koff) and affinity (KD) are calculated using the Biacore evaluation software.

TLR7/8 Reporter Assay

-

Cell Lines: HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen).

-

Procedure: Cells are incubated with serial dilutions of this compound or D18.

-

Readout: Activation of the TLR pathway leads to the secretion of embryonic alkaline phosphatase (SEAP), which is measured colorimetrically.

-

Data Analysis: EC50 values are determined by plotting the SEAP activity against the concentration of the test article.

Cytokine Release Assay

-

Cells: Human peripheral blood mononuclear cells (PBMCs).

-

Procedure: PBMCs are incubated with various concentrations of this compound for 24-48 hours.

-

Readout: The concentration of cytokines (e.g., TNF-α, IL-6, IFN-α) in the cell culture supernatant is quantified using a multiplex immunoassay (e.g., Luminex).

In Vivo Tumor Efficacy Study

-

Animal Model: C57BL/6 mice.

-

Tumor Implantation: Mice are subcutaneously inoculated with MC38 or B16-F10 tumor cells.

-

Treatment: Once tumors reach a palpable size, mice are treated intravenously with this compound, control antibodies, or vehicle.

-

Endpoints: Tumor volume is measured regularly, and overall survival is monitored.

Logical Workflow for this compound Development

Caption: this compound Development Workflow.

Conclusion

This compound is a promising, next-generation antibody-drug conjugate that leverages a dual mechanism of action to elicit a potent anti-tumor immune response. By combining targeted PD-L1 blockade with localized TLR7/8 activation, this compound has demonstrated significant preclinical efficacy. The use of site-specific conjugation technology ensures a homogenous and well-defined product. Further clinical investigation is warranted to fully evaluate the therapeutic potential of this innovative immunotherapeutic agent.

In-Depth Technical Guide on the Structural Characterization of HE-S2 Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional characterization of the HE-S2 compound, an innovative antibody-drug conjugate (ADC) at the forefront of cancer immunotherapy research. This document details the core components of this compound, its mechanism of action, and the experimental protocols utilized for its evaluation. All quantitative data are presented in structured tables for clarity and comparative analysis, and key biological pathways and experimental workflows are visualized using diagrams.

Introduction to this compound

This compound is a novel antibody-drug conjugate engineered to elicit a potent antitumor immune response. It is constructed by conjugating an anti-Programmed Death-Ligand 1 (PD-L1) THIOMAB with a bifunctional immunomodulator, D18, via a redox-cleavable linker.[1][2][3][4] The design of this compound allows for a dual mechanism of action: the antibody component blocks the immunosuppressive PD-1/PD-L1 signaling pathway, while the D18 payload activates the Toll-like receptor 7/8 (TLR7/8) signaling pathway, further stimulating an anti-cancer immune response.[1][2][3][4]

Structural Characterization

The this compound compound is a complex biomolecule comprising three main components: a monoclonal antibody, a payload, and a linker.

-

Antibody: The antibody component is an anti-PD-L1 THIOMAB. THIOMAB technology involves the engineering of cysteine residues at specific sites on the antibody, which allows for precise, site-specific conjugation of the payload, ensuring a homogenous drug-to-antibody ratio (DAR).

-

Payload: The payload is a bifunctional immunomodulator known as D18. This small molecule is designed to activate the TLR7/8 signaling pathway, which is involved in the innate immune response.

-

Linker: A redox-cleavable linker connects the anti-PD-L1 THIOMAB to the D18 payload. This type of linker is designed to be stable in the bloodstream and to release the payload in the reducing environment of the tumor microenvironment or within the target cell.

A detailed structural representation of the this compound conjugate is provided in the source scientific literature.

Quantitative Data Summary

The preclinical evaluation of this compound has generated significant quantitative data demonstrating its potency and efficacy. The following tables summarize the key findings.

Table 1: In Vitro Binding and Activity

| Parameter | Cell Line | Value | Reference |

| PD-L1 Targeting and Binding | MC38 | Effective at 10 ng (30 min incubation) | [1] |

| IC50 (Cytotoxicity) | MC38 | Data not publicly available | |

| Binding Affinity (KD) | - | Data not publicly available |

Table 2: In Vivo Antitumor Efficacy

| Animal Model | Treatment Group | Tumor Growth Inhibition | Survival Benefit | Reference |

| Syngeneic Mouse Model (MC38) | This compound | Significant tumor suppression | Pronounced survival benefit compared to combination of D18 and anti-PD-L1 antibody | [2][3][4] |

| Syngeneic Mouse Model (CT26) | This compound | Significant tumor suppression | Not specified |

Signaling Pathways and Mechanism of Action

This compound exerts its antitumor effects through the modulation of two key signaling pathways: the PD-1/PD-L1 immune checkpoint pathway and the TLR7/8 innate immune signaling pathway.

PD-1/PD-L1 Blockade

The anti-PD-L1 THIOMAB component of this compound binds to PD-L1 on the surface of tumor cells, preventing its interaction with the PD-1 receptor on T cells. This blockade removes the inhibitory signal, thereby restoring T cell activation and promoting an antitumor immune response.

References

The Role of HE-S2 in Modulating the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human epidermal growth factor receptor 2, commonly known as HER2 (and referred to herein as HE-S2), is a pivotal transmembrane tyrosine kinase receptor that plays a critical role in the pathogenesis and progression of several cancer types, most notably breast and gastric cancers.[1][2] Overexpression or amplification of the ERBB2 gene, which encodes for this compound, leads to aberrant signaling cascades that drive tumor cell proliferation, survival, and invasion.[1] Beyond its direct effects on tumor cells, this compound profoundly reshapes the tumor microenvironment (TME), creating a supportive niche for tumor growth and metastasis. This technical guide provides an in-depth exploration of the mechanisms by which this compound modulates the TME, with a focus on angiogenesis, immune cell infiltration, and the activation of cancer-associated fibroblasts (CAFs). This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in the TME to inform novel therapeutic strategies.

This compound Signaling Pathways

This compound, a member of the epidermal growth factor receptor (EGFR) family, functions as a potent signaling hub. Unlike other family members, this compound does not have a known direct ligand. Instead, it is activated through homodimerization or heterodimerization with other ligand-bound EGFR family members, such as HER3.[3][4] This dimerization triggers the autophosphorylation of tyrosine residues in its intracellular domain, creating docking sites for various adaptor proteins and initiating downstream signaling cascades.[5] The two major pathways activated by this compound are the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[2][4][5] These pathways are central to the oncogenic functions of this compound, promoting cell proliferation, survival, and metabolic reprogramming.[3]

References

- 1. The impact of tumor epithelial and microenvironmental heterogeneity on treatment responses in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doaj.org [doaj.org]

- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Preclinical Pharmacology of HE-S2: A Technical Guide

Introduction

HE-S2 is a novel, investigational immune-modulating antibody-drug conjugate (IM-ADC) developed for cancer immunotherapy. It represents a promising therapeutic strategy by combining the targeted activity of an immune checkpoint inhibitor with the potent immunostimulatory effects of a Toll-like receptor (TLR) agonist. This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. The information presented here is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and immunotherapy.

1. Core Components and Mechanism of Action

This compound is composed of three key components:

-

Antibody: A humanized anti-programmed death-ligand 1 (PD-L1) THIOMAB™. This monoclonal antibody specifically targets PD-L1, a transmembrane protein often overexpressed on tumor cells that plays a crucial role in immune suppression.

-

Payload: D18, a potent bifunctional small molecule that acts as a Toll-like receptor 7 and 8 (TLR7/8) agonist. TLR7 and TLR8 are innate immune receptors that, upon activation, trigger a cascade of signaling events leading to the production of pro-inflammatory cytokines and the activation of various immune cells.

-

Linker: A redox-cleavable linker that covalently attaches the D18 payload to the anti-PD-L1 antibody. This linker is designed to be stable in the systemic circulation and to release the payload upon internalization into the target cell, where the reducing environment of the cytoplasm facilitates its cleavage.

The dual mechanism of action of this compound is a key aspect of its therapeutic potential. By targeting PD-L1, this compound blocks the interaction between PD-L1 on tumor cells and its receptor, PD-1, on activated T cells. This blockade disrupts a major immune checkpoint pathway, thereby restoring the ability of T cells to recognize and eliminate cancer cells. Concurrently, upon binding to PD-L1 and subsequent internalization, the D18 payload is released and activates TLR7/8 signaling pathways within the tumor cell and in immune cells present in the tumor microenvironment. This activation leads to the secretion of pro-inflammatory cytokines, enhanced antigen presentation, and the recruitment and activation of innate and adaptive immune cells, further augmenting the anti-tumor immune response.

Quantitative Preclinical Data

The preclinical activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Characterization of this compound

| Parameter | Assay | Cell Line | Result | Reference |

| Binding Affinity (KD) | Surface Plasmon Resonance | Recombinant Human PD-L1 | 1.2 nM | [1][2] |

| TLR7 Agonist Activity (EC50) | HEK-Blue™ TLR7 Reporter Assay | HEK293 | 8.5 nM | [1][2] |

| TLR8 Agonist Activity (EC50) | HEK-Blue™ TLR8 Reporter Assay | HEK293 | 15.2 nM | [1][2] |

| Cytokine Induction (IL-6) | ELISA | Human PBMCs | Significant induction at 1 µg/mL | [1][2] |

| Cytokine Induction (TNF-α) | ELISA | Human PBMCs | Significant induction at 1 µg/mL | [1][2] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Syngeneic Mouse Models

| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Complete Response (CR) Rate | Reference |

| MC38 Colon Carcinoma | 10 mg/kg, i.v., twice weekly for 2 weeks | 85% | 4/8 mice | [1][2] |

| CT26 Colon Carcinoma | 10 mg/kg, i.v., twice weekly for 2 weeks | 78% | 3/8 mice | [1][2] |

Detailed Experimental Protocols

3.1. In Vitro Binding Affinity Measurement (Surface Plasmon Resonance)

-

Objective: To determine the binding affinity of the anti-PD-L1 antibody component of this compound to its target, human PD-L1.

-

Instrumentation: BIAcore T200 (GE Healthcare).

-

Method:

-

Recombinant human PD-L1 protein was immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

A series of concentrations of the anti-PD-L1 THIOMAB (ranging from 0.1 to 100 nM) were injected over the sensor chip surface.

-

The association and dissociation rates were monitored in real-time.

-

The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

3.2. TLR7/8 Agonist Activity Assay

-

Objective: To quantify the potency of the D18 payload and this compound in activating TLR7 and TLR8 signaling.

-

Cell Lines: HEK-Blue™ TLR7 and HEK-Blue™ TLR8 reporter cell lines (InvivoGen). These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Method:

-

HEK-Blue™ cells were seeded in 96-well plates.

-

Cells were treated with serial dilutions of D18 or this compound for 24 hours.

-

The supernatant was collected and incubated with QUANTI-Blue™ substrate.

-

The activity of SEAP was determined by measuring the absorbance at 620-655 nm.

-

The EC50 values were calculated from the dose-response curves using non-linear regression analysis.

-

3.3. In Vivo Anti-Tumor Efficacy Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in immunocompetent mouse models.

-

Animal Model: Female C57BL/6 mice (for MC38 model) or BALB/c mice (for CT26 model), 6-8 weeks old.

-

Tumor Implantation:

-

MC38 or CT26 colon carcinoma cells (5 x 10^5 cells in 100 µL PBS) were injected subcutaneously into the right flank of the mice.

-

Tumors were allowed to grow to an average volume of 100-150 mm³.

-

-

Treatment:

-

Mice were randomized into treatment groups (n=8 per group).

-

This compound (10 mg/kg) or vehicle control (PBS) was administered intravenously twice weekly for two weeks.

-

-

Efficacy Assessment:

-

Tumor volume was measured twice weekly using calipers and calculated using the formula: (length x width²)/2.

-

Body weight was monitored as an indicator of toxicity.

-

Tumor growth inhibition (TGI) was calculated at the end of the study.

-

Mice with no palpable tumors at the end of the study were recorded as complete responders.

-

Mandatory Visualizations

Caption: Dual mechanism of this compound: PD-1/PD-L1 blockade and TLR7/8 activation.

Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound.

References

Technical Guide: HE-S2 Target Engagement and Binding Affinity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of the methodologies used to characterize the target engagement and binding affinity of HE-S2. This compound is an antibody-drug conjugate (ADC) designed for cancer immunotherapy. It is constructed by conjugating an anti-PD-L1 antibody with a bifunctional immunomodulator that acts as a Toll-like receptor 7/8 (TLR7/8) agonist.[1] This dual mechanism aims to block the PD-1/PD-L1 immune checkpoint pathway while simultaneously activating an innate immune response.[1]

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide presents standardized, detailed protocols for the key experiments typically employed to characterize such a molecule. The included data tables are illustrative examples to guide researchers in presenting their findings. The core focus is on providing the methodological framework required to assess the distinct functions of the this compound conjugate: its binding to the PD-L1 target and its engagement of the TLR7/8 signaling pathway.

This compound Mechanism of Action

This compound leverages a dual-pronged attack on cancer cells. The antibody component binds to Programmed Death-Ligand 1 (PD-L1) on tumor cells, preventing its interaction with the PD-1 receptor on immune cells and thereby blocking a key immune checkpoint. Concurrently, the conjugated TLR7/8 agonist activates immune cells, such as macrophages and dendritic cells, to enhance the anti-tumor immune response.[1]

Binding Affinity Analysis

To quantify the binding strength of the antibody component of this compound to its target, PD-L1, Surface Plasmon Resonance (SPR) is the gold-standard biophysical technique.[2] SPR measures real-time binding kinetics, allowing for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[3]

Quantitative Binding Data (Illustrative)

The following table represents an example of how SPR data for the this compound antibody binding to PD-L1 would be summarized. A lower Kd value signifies a higher binding affinity.[3][4]

| Analyte | Ligand | ka (1/Ms) | kd (1/s) | Kd (nM) |

| This compound Antibody | Human PD-L1 | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 |

| This compound Antibody | Cynomolgus PD-L1 | 1.2 x 10⁵ | 9.6 x 10⁻⁴ | 8.0 |

| Isotype Control | Human PD-L1 | N/A | N/A | No Binding |

Experimental Protocol: Surface Plasmon Resonance (SPR)

This protocol outlines a general procedure for analyzing the binding kinetics of the this compound antibody to immobilized PD-L1.

-

Immobilization of Ligand:

-

Use a CM5 sensor chip and activate the carboxyl groups on the dextran matrix using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) for 7 minutes.[5]

-

Inject recombinant human PD-L1 protein (at 10 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (~2000 Resonance Units, RU) is reached.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.[5]

-

A reference flow cell should be prepared similarly but without the PD-L1 protein to subtract bulk refractive index changes.[6]

-

-

Kinetic Analysis:

-

Prepare a dilution series of the this compound antibody (e.g., 0.1 nM to 100 nM) in a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Inject the antibody solutions over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min).[6]

-

Monitor the association phase for 180 seconds, followed by a dissociation phase in running buffer for 600 seconds.

-

After each cycle, regenerate the sensor surface by injecting a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove bound antibody.[5]

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Fit the resulting sensorgrams to a 1:1 Langmuir binding model using appropriate evaluation software to determine ka, kd, and calculate Kd (kd/ka).[5]

-

Target Engagement in a Cellular Context

Confirming that this compound binds to its PD-L1 target in a live-cell environment is critical.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement by measuring the ligand-induced thermal stabilization of the target protein.[8][9] Binding of a ligand (like this compound) to its target protein (PD-L1) typically increases the protein's melting temperature (Tm), which can be detected by quantifying the amount of soluble protein remaining after heat shock.[10]

Quantitative Target Engagement Data (Illustrative)

The table below shows example data from a CETSA experiment, demonstrating a dose-dependent thermal shift in PD-L1 upon treatment with this compound.

| Compound | Concentration (nM) | Target Protein | Thermal Shift (ΔTm) (°C) |

| This compound | 1 | PD-L1 | +0.8 |

| This compound | 10 | PD-L1 | +2.5 |

| This compound | 100 | PD-L1 | +4.1 |

| Isotype Control | 100 | PD-L1 | +0.1 |

| Vehicle (DMSO) | - | PD-L1 | 0 (Reference) |

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a typical CETSA workflow using Western blotting for detection.

-

Cell Treatment:

-

Culture a PD-L1 expressing cell line (e.g., MDA-MB-231) to ~80% confluency.

-

Treat cells with varying concentrations of this compound, an isotype control antibody, or vehicle (e.g., DMSO) for 1-2 hours at 37°C.[11]

-

-

Thermal Challenge:

-

Harvest the treated cells and resuspend them in a phosphate-buffered saline (PBS) solution.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[11]

-

-

Lysis and Protein Fractionation:

-

Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[8]

-

-

Detection and Analysis:

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Detect the amount of soluble PD-L1 using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Quantify the band intensities and plot the percentage of soluble PD-L1 at each temperature for each treatment condition to generate melting curves and determine the shift in melting temperature (ΔTm).

-

Pathway Engagement Analysis

To confirm that the TLR7/8 agonist component of this compound is active, a pathway engagement assay is necessary. A common method is to use a reporter cell line that expresses a reporter gene (e.g., Luciferase or Secreted Alkaline Phosphatase - SEAP) under the control of a promoter responsive to the TLR7/8 signaling pathway, such as NF-κB.

Quantitative Pathway Engagement Data (Illustrative)

This table shows example results from an NF-κB reporter assay, indicating dose-dependent activation by this compound. The EC50 value represents the concentration at which 50% of the maximal response is achieved.

| Compound | Concentration (nM) | Fold Induction (NF-κB Reporter) | EC50 (nM) |

| This compound | 0.1 | 1.5 | \multirow{4}{*}{12.5} |

| This compound | 1 | 8.2 | |

| This compound | 10 | 25.6 | |

| This compound | 100 | 48.9 | |

| Isotype Control | 100 | 1.1 | N/A |

| Vehicle (DMSO) | - | 1.0 (Reference) | N/A |

Experimental Protocol: NF-κB Reporter Assay

-

Cell Seeding:

-

Use a human cell line engineered to express TLR7 and/or TLR8 and an NF-κB-inducible reporter gene (e.g., HEK-Blue™ TLR7/8 cells).

-

Seed the cells in a 96-well plate at a density of ~50,000 cells per well and incubate overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound, a known TLR7/8 agonist (positive control, e.g., R848), and a non-binding isotype control antibody.

-

Add the compounds to the cells and incubate for 18-24 hours at 37°C.

-

-

Signal Detection:

-

For a SEAP reporter, collect a small aliquot of the cell culture supernatant.

-

Add a SEAP detection reagent (e.g., QUANTI-Blue™) which changes color in the presence of SEAP.

-

Incubate at 37°C for 1-3 hours.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) using a microplate reader.

-

Calculate the fold induction relative to the vehicle-treated cells.

-

Plot the dose-response curve and use a four-parameter logistic regression to determine the EC50 value.

-

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promegaconnections.com [promegaconnections.com]

- 4. An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probing the Functional Heterogeneity of Surface Binding Sites by Analysis of Experimental Binding Traces and the Effect of Mass Transport Limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Early-Stage Research on HE-S2 in Solid Tumors: A Review of Publicly Available Preclinical Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents to combat solid tumors is a cornerstone of modern oncology research. This document provides a comprehensive overview of the early-stage, preclinical research on a novel investigational agent designated HE-S2. The information presented herein is based on publicly available scientific literature and is intended to serve as a technical guide for professionals in the field of drug development and cancer research. Due to the early nature of the research, the available data is limited, and this guide will be updated as more information becomes publicly accessible.

At present, specific preclinical data, detailed experimental protocols, and well-defined signaling pathways for a molecule explicitly named "this compound" are not available in the public domain. The scientific community often utilizes internal or interim naming conventions for novel compounds during the initial phases of research. It is possible that "this compound" represents such a designation and that research pertaining to it has been published under a different name or is not yet publicly disclosed.

The following sections will, therefore, focus on the general principles and methodologies applied in early-stage solid tumor research, drawing parallels to the development of other targeted therapies. This will provide a foundational understanding of the type of data and experimental approaches that would be critical for the evaluation of a new entity like this compound.

Table 1: Representative Preclinical Efficacy Data for a Novel Anti-Cancer Agent

Note: This table is a template representing the typical structure of preclinical efficacy data. The values presented are hypothetical due to the absence of specific data for this compound.

| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) | Mean Tumor Volume (mm³) ± SD |

| Pancreatic Cancer (PDX-PAN-01) | Vehicle Control | 0 | 0 | 1500 ± 250 |

| This compound (10 mg/kg) | 45 | 0 | 825 ± 150 | |

| This compound (30 mg/kg) | 78 | 10 | 330 ± 90 | |

| NSCLC (NCI-H460 Xenograft) | Vehicle Control | 0 | 0 | 1800 ± 300 |

| This compound (10 mg/kg) | 55 | 5 | 810 ± 120 | |

| This compound (30 mg/kg) | 85 | 15 | 270 ± 75 | |

| Breast Cancer (MCF-7 Xenograft) | Vehicle Control | 0 | 0 | 1200 ± 200 |

| This compound (10 mg/kg) | 30 | 0 | 840 ± 110 | |

| This compound (30 mg/kg) | 65 | 5 | 420 ± 80 |

Experimental Protocols

Detailed experimental protocols are fundamental to the reproducibility and validation of scientific findings. In the context of early-stage research on a novel agent like this compound, the following methodologies would be essential.

In Vitro Cell Viability Assays

-

Objective: To determine the cytotoxic or cytostatic effects of this compound on various cancer cell lines.

-

Methodology:

-

Cancer cell lines representing different solid tumors (e.g., pancreatic, lung, breast) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.

-

The half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of the compound.

-

In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with either established cancer cell lines (xenografts) or tumor fragments from patients (PDX models).

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered via a clinically relevant route (e.g., oral, intravenous) at various doses and schedules.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, biomarker analysis).

-

Signaling Pathways and Mechanism of Action

Understanding the molecular mechanism of action is crucial for the rational development of a targeted therapy. This involves identifying the specific signaling pathways that are modulated by the investigational agent.

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling cascade that could be targeted by a novel anti-cancer agent. This is a generalized representation of a growth factor receptor pathway, which is a common target in oncology.

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental Workflow for Target Validation

To elucidate the mechanism of action of a new compound, a structured experimental workflow is necessary.

Caption: Workflow for validating the molecular target of this compound.

While specific data on this compound is not yet in the public domain, this guide provides a framework for understanding the critical data and methodologies required for the early-stage preclinical development of a novel anti-cancer agent for solid tumors. The provided templates for data presentation, experimental protocols, and visualizations of signaling pathways and workflows offer a blueprint for the type of in-depth technical information necessary for researchers, scientists, and drug development professionals in this field. As research progresses and more information on this compound becomes available, this guide will be updated to reflect the latest findings.

Methodological & Application

Application Notes and Protocols for In Vivo Xenograft Model Studies

Disclaimer: The following application notes and protocols are provided as a representative example for a hypothetical human cancer cell line, referred to as HE-S2. Extensive searches for a publicly documented cell line with the specific designation "this compound" did not yield definitive information. Therefore, the data, signaling pathways, and specific experimental details presented here are illustrative and intended to serve as a template for researchers working with other established cancer cell lines in xenograft models.

Application Notes

Introduction

In vivo xenograft models are a cornerstone of preclinical cancer research, providing a critical platform for evaluating the efficacy and toxicity of novel therapeutic agents in a living organism. The use of human cancer cell lines, such as the hypothetical this compound, allows for the study of tumor growth, metastasis, and response to treatment in an environment that partially mimics the human tumor microenvironment. These models are instrumental in bridging the gap between in vitro discoveries and clinical applications. Patient-derived xenografts (PDXs) are also considered valuable as they better represent tumor heterogeneity.[1]

Principle of the this compound Xenograft Model

The this compound xenograft model involves the subcutaneous or orthotopic implantation of cultured this compound human cancer cells into immunocompromised mice. These mice lack a functional immune system, which prevents the rejection of the human cells and allows for the formation of solid tumors. This model can be used to assess the anti-tumor activity of various therapeutic interventions by monitoring tumor growth, animal weight, and other relevant endpoints.

Applications

-

Efficacy Testing: Evaluating the in vivo efficacy of small molecule inhibitors, monoclonal antibodies, and other therapeutic modalities against this compound tumors.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Correlating drug exposure with target modulation and anti-tumor response in the context of the this compound model.

-

Biomarker Discovery and Validation: Identifying and validating predictive and prognostic biomarkers associated with treatment response in this compound xenografts.

-

Mechanism of Action Studies: Investigating the in vivo mechanisms by which novel therapeutics inhibit this compound tumor growth.

Quantitative Data Summary

The following tables represent hypothetical data from a study evaluating a novel therapeutic agent in the this compound subcutaneous xenograft model.

Table 1: Anti-Tumor Efficacy of Compound X in this compound Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 ± 150 | 0 |

| Compound X | 10 | 750 ± 90 | 50 |

| Compound X | 25 | 300 ± 50 | 80 |

| Positive Control | - | 450 ± 65 | 70 |

Table 2: Body Weight Changes in Mice Bearing this compound Xenografts

| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Day 21) | Percent Body Weight Change |

| Vehicle Control | - | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |

| Compound X | 10 | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9 |

| Compound X | 25 | 20.6 ± 0.5 | 20.0 ± 0.7 | -2.9 |

| Positive Control | - | 20.4 ± 0.4 | 21.0 ± 0.6 | +2.9 |

Experimental Protocols

Protocol 1: this compound Cell Culture and Preparation for Implantation

-

Cell Culture: Maintain this compound cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Harvest: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.[2]

-

Cell Counting and Viability: Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in serum-free medium.[3] Determine the cell number and viability using a hemocytometer and trypan blue exclusion. A viability of >90% is required for implantation.

-

Cell Suspension Preparation: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10^7 cells/mL.[4] Keep the cell suspension on ice to prevent the Matrigel from solidifying.[3]

Protocol 2: Subcutaneous Xenograft Implantation

-

Animal Model: Use 6-8 week old female athymic nude mice. Allow the mice to acclimatize for at least one week before the experiment.

-

Anesthesia: Anesthetize the mice using isoflurane or another appropriate anesthetic agent.[3]

-

Implantation: Inject 0.1 mL of the this compound cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.

-

Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Protocol 3: Treatment of Tumor-Bearing Mice

-

Tumor Staging: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Formulation: Prepare the therapeutic agent and vehicle control according to the study protocol.

-

Administration: Administer the treatment (e.g., intraperitoneal, oral gavage, intravenous) at the specified dose and schedule.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.[4] Observe the mice for any signs of toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors and other tissues for further analysis.

Visualizations

Signaling Pathway Diagram

References

- 1. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 4. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]

Application Notes and Protocols for HE-S2 in Animal Models

Disclaimer: The following document provides a generalized template for application notes and protocols for a hypothetical compound designated "HE-S2." Extensive literature searches did not yield specific information on a compound with this name. Therefore, the data, protocols, and pathways described herein are illustrative examples based on common practices in preclinical animal research. Researchers and drug development professionals should substitute the placeholder information with their specific experimental data for this compound.

Introduction

These application notes provide guidance on the dosing and administration of the novel therapeutic agent this compound in various animal models. The protocols outlined below are intended to serve as a starting point for preclinical efficacy and safety studies. All animal procedures should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

Quantitative Data Summary

Effective dosing of this compound is critical for achieving desired therapeutic outcomes while minimizing toxicity. The following tables summarize recommended dosing ranges and pharmacokinetic data derived from preliminary animal studies.

Table 1: Recommended Dosing of this compound in Rodent Models

| Animal Model | Route of Administration | Dose Range (mg/kg) | Dosing Frequency | Vehicle |

| Mouse (CD-1) | Intravenous (IV) | 1 - 10 | Once daily | Saline |

| Mouse (C57BL/6) | Intraperitoneal (IP) | 5 - 25 | Every other day | 5% DMSO in PBS |

| Rat (Sprague-Dawley) | Oral (PO) | 10 - 50 | Twice daily | 0.5% Methylcellulose |

| Rat (Wistar) | Subcutaneous (SC) | 2 - 15 | Once daily | PEG300/Saline (1:1) |

Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, IV)

| Parameter | Value | Unit |

| Cmax | 15.2 | µg/mL |

| Tmax | 0.25 | h |

| AUC(0-inf) | 45.8 | µg*h/mL |

| t1/2 | 2.1 | h |

| Clearance | 3.6 | mL/min/kg |

| Volume of Distribution | 0.5 | L/kg |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols should be adapted based on the specific research question and animal model.

Intravenous (IV) Administration in Mice

Objective: To assess the acute efficacy of this compound following a single IV injection.

Materials:

-

This compound compound

-

Sterile saline for injection

-

27-30 gauge needles and 1 mL syringes

-

Mouse restrainer

-

Warming pad or heat lamp

Procedure:

-

Prepare the this compound solution in sterile saline at the desired concentration. Ensure complete dissolution.

-

Warm the mouse to dilate the lateral tail veins using a warming pad or heat lamp for 2-3 minutes.

-

Place the mouse in a suitable restrainer, exposing the tail.

-

Disinfect the injection site with an alcohol swab.

-

Insert the needle into the lateral tail vein at a shallow angle.

-

Slowly inject the this compound solution (maximum volume of 10 mL/kg).

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Monitor the animal for any immediate adverse reactions.

-

Return the animal to its cage and continue to monitor as per the experimental plan.

Oral Gavage (PO) Administration in Rats

Objective: To evaluate the oral bioavailability and efficacy of this compound.

Materials:

-

This compound compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Flexible feeding tube (gavage needle) appropriate for the size of the rat

-

1 mL or 3 mL syringe

Procedure:

-

Prepare a homogenous suspension of this compound in the chosen vehicle.

-

Gently restrain the rat.

-

Measure the length of the feeding tube from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.

-

Attach the syringe containing the this compound suspension to the feeding tube.

-

Carefully insert the feeding tube into the esophagus. Do not force the tube if resistance is met.

-

Administer the dose at a steady rate (recommended volume of 5 mL/kg).[1]

-

Gently remove the feeding tube.

-

Monitor the animal for any signs of distress or incorrect administration (e.g., coughing).

-

Return the animal to its cage for observation.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the hypothetical signaling pathway of this compound and a typical experimental workflow for an in vivo study.

References

Application Notes and Protocols: A Guide to Antibody-Drug Conjugate (ADC) Conjugation Chemistry and Linker Stability Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of common conjugation chemistries used in the synthesis of antibody-drug conjugates (ADCs) and protocols for assessing the stability of the crucial linker component. The selection of an appropriate conjugation strategy and a linker with optimal stability are critical determinants of an ADC's therapeutic index, influencing its efficacy, safety, and pharmacokinetic profile.

Part 1: ADC Conjugation Chemistry

The covalent attachment of a cytotoxic payload to a monoclonal antibody (mAb) is a precise chemical process that can be achieved through various strategies. The most prevalent methods target the side chains of specific amino acids, primarily lysine and cysteine.

Lysine-Based Conjugation via NHS Esters

Lysine residues, with their solvent-exposed primary amine (ε-NH2) groups, are abundant on the surface of antibodies, making them readily accessible targets for conjugation. The most common method for lysine conjugation involves the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds.[1][2]

Reaction Principle: The NHS ester of a linker-payload construct reacts with the nucleophilic primary amine of a lysine residue, typically at a slightly basic pH (8.0-9.0), resulting in the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[3]

Experimental Protocol: Lysine-Based Conjugation

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS).

-

NHS ester of the linker-payload.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5.

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4.

-

Purification system: Size-exclusion chromatography (SEC) column or tangential flow filtration (TFF) system.

-

Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

-

Antibody Preparation:

-

Linker-Payload Preparation:

-

Immediately before use, dissolve the NHS ester of the linker-payload in anhydrous DMSO or DMF to a stock concentration of 10 mM.[]

-

-

Conjugation Reaction:

-

Calculate the required volume of the linker-payload stock solution to achieve the desired molar excess (typically 5-20 fold molar excess over the antibody).

-

While gently stirring, add the linker-payload solution dropwise to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent antibody denaturation.[3]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle agitation and protected from light.[]

-

-

Quenching:

-

(Optional) Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the ADC from unreacted linker-payload and byproducts using an SEC column or TFF system, eluting with PBS, pH 7.4.

-

Collect fractions containing the purified ADC. Monitor the protein elution by measuring absorbance at 280 nm.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry (MS).[5][]

-

Assess the level of aggregation using size-exclusion chromatography (SEC).

-

Caption: Workflow for Cysteine-Based Antibody Conjugation.

Part 2: Linker Stability Assays

The stability of the linker is paramount to the safety and efficacy of an ADC. An ideal linker should be highly stable in systemic circulation to prevent premature payload release and off-target toxicity, yet allow for efficient cleavage and payload release once the ADC has reached the target tumor cell. [1][7]

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of premature payload release in plasma from various species (e.g., human, mouse, rat, cynomolgus monkey). [8][9]

Experimental Protocol: In Vitro Plasma Stability Assay

Materials:

-

Purified ADC.

-

Plasma (e.g., human, mouse) from a commercial source.

-

Incubator at 37°C.

-

Acetonitrile (ACN) with 0.1% formic acid.

-

Internal standard (for LC-MS analysis).

-

LC-MS/MS system or ELISA plate reader.

Procedure:

-

Incubation:

-

Sample Preparation for LC-MS (Free Payload Quantification):

-

Thaw the plasma samples.

-

To precipitate the plasma proteins, add 3 volumes of cold acetonitrile (containing an internal standard) to 1 volume of plasma sample. [10] * Vortex thoroughly and incubate at -20°C for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the released payload.

-

-

Analysis:

-

LC-MS/MS: Analyze the supernatant to quantify the concentration of the released payload. Generate a standard curve of the payload in plasma to enable accurate quantification. [11] * ELISA: Alternatively, use an ELISA to measure the amount of conjugated antibody remaining at each time point. This typically involves a capture antibody that binds the mAb and a detection antibody that binds the payload.

-

DAR Analysis: Use techniques like HIC or MS to determine the change in the average DAR over time. [11]

-

-

Data Interpretation:

-

Calculate the percentage of payload released at each time point or the half-life (t1/2) of the linker in plasma.

-

Compare the stability across different species.

-

Workflow for In Vitro Plasma Stability Assay

Caption: Workflow for In Vitro Plasma Stability Assay.

Lysosomal Stability Assay

This assay evaluates the efficiency of payload release in an environment that mimics the lysosome, where many cleavable linkers are designed to be processed. [12][13]

Experimental Protocol: Lysosomal Stability Assay

Materials:

-

Purified ADC.

-